molecular formula C22H27N3O4 B2769474 1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170204-84-8

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2769474
CAS RN: 1170204-84-8
M. Wt: 397.475
InChI Key: VYNSMRQBUBOIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a novel compound that has attracted attention from the scientific community due to its potential use in various fields of research. This compound was first synthesized in 2014 by a team of researchers from the University of California, San Francisco, and has since been studied for its biochemical and physiological effects.

Scientific Research Applications

Mild Reductive Cleavage of α‐Aminoethers

This study explores the conversion of tetrahydroisoquinoline derivatives through a reductive cleavage method, illustrating the versatility of similar compounds in generating new derivatives under mild conditions. The methodology provides a pathway for the synthesis of compounds with potential application in medicinal chemistry (Lee & Wiegrebe, 1986).

Reaction with Isocyanic and Isothiocyanic Acid

Research on 1-substituted-3-aminoquinolinediones reveals their reaction with potassium cyanate or thiocyanate, yielding a range of compounds including ureido- or thioureidooxindoles. The study highlights the chemical versatility of quinolinedione derivatives, potentially useful in synthesizing bioactive molecules (Mrkvička et al., 2011).

Synthesis of Deprotected Glycoluril Dimer

This research demonstrates the synthesis of 1,6-dibenzylglycoluril, showcasing the compound's utility in creating novel dimeric structures. Such synthetic pathways could be foundational for developing new materials or pharmaceuticals (Štancl et al., 2011).

New Oxidatively Removable Carboxy Protecting Groups

This study introduces 2,6-dimethoxybenzyl esters as oxidatively removable protecting groups for carboxylic acids, highlighting the potential for these compounds in protecting sensitive groups during synthetic operations (Kim & Misco, 1985).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-4-11-25-18-8-7-17(13-16(18)6-10-21(25)26)24-22(27)23-14-15-5-9-19(28-2)20(12-15)29-3/h5,7-9,12-13H,4,6,10-11,14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNSMRQBUBOIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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